molecular formula C17H17BrO5S B15159694 (8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid CAS No. 811867-62-6

(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid

Cat. No.: B15159694
CAS No.: 811867-62-6
M. Wt: 413.3 g/mol
InChI Key: KOMXUEXWOTTYHE-UHFFFAOYSA-N
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Description

(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of chromenes and sulfonic acids. Chromenes are known for their diverse biological activities, while sulfonic acids are often used to enhance solubility and stability in various chemical applications .

Chemical Reactions Analysis

Types of Reactions

(8-bromo-2H-chromen-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-bromo-2H-chromen-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and the methanol group can participate in different types of chemical interactions, including hydrogen bonding and halogen bonding. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (8-chloro-2H-chromen-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (8-fluoro-2H-chromen-2-yl)methanol: Contains a fluorine atom instead of bromine.

    (8-iodo-2H-chromen-2-yl)methanol: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in (8-bromo-2H-chromen-2-yl)methanol provides unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability .

Properties

CAS No.

811867-62-6

Molecular Formula

C17H17BrO5S

Molecular Weight

413.3 g/mol

IUPAC Name

(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H9BrO2.C7H8O3S/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8,12H,6H2;2-5H,1H3,(H,8,9,10)

InChI Key

KOMXUEXWOTTYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO

Origin of Product

United States

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